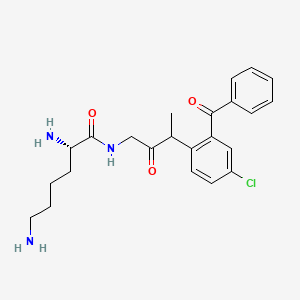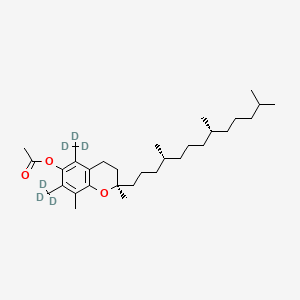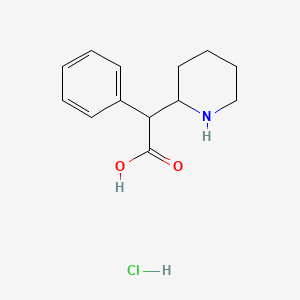
PROTRIPTYLINE-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protriptyline-D3 is a deuterated form of protriptyline, a tricyclic antidepressant. This compound is used primarily in scientific research as a stable labeled internal standard for protriptyline testing or isotope dilution methods by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) for clinical toxicology, forensic analysis, or urine drug testing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Protriptyline-D3 involves the incorporation of deuterium atoms into the protriptyline molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
N-Methylation:
Cyclization: Formation of the tricyclic structure through a series of cyclization reactions.
Purification: The final product is purified using chromatographic techniques to ensure the incorporation of deuterium atoms and the purity of the compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to ensure high yield and purity. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions: Protriptyline-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form.
Substitution: The deuterium atoms can be replaced with hydrogen atoms under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to non-deuterated protriptyline.
Substitution: Replacement of deuterium with hydrogen
Applications De Recherche Scientifique
Protriptyline-D3 is widely used in scientific research for various applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of protriptyline in biological samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of protriptyline.
Medicine: Utilized in clinical toxicology and forensic analysis to detect and quantify protriptyline in biological fluids.
Industry: Used in the development and validation of analytical methods for drug testing and quality control .
Mécanisme D'action
Protriptyline-D3, like its non-deuterated counterpart, acts by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system. This leads to an increase in the synaptic concentration of these neurotransmitters, which helps alleviate symptoms of depression. The compound also blocks histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic receptors, contributing to its sedative, hypotensive, and anticholinergic effects .
Comparaison Avec Des Composés Similaires
Protriptyline-D3 is part of the tricyclic antidepressant family, which includes compounds such as:
- Imipramine
- Desipramine
- Amitriptyline
- Nortriptyline
- Clomipramine
- Trimipramine
- Doxepin
Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in analytical chemistry for isotope dilution methods. This deuterated form provides enhanced stability and accuracy in quantitative analysis compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
136765-50-9 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
266.402 |
Nom IUPAC |
3-(11H-dibenzo[1,2-a:1/',2/'-e][7]annulen-11-yl)-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3/i1D3 |
Clé InChI |
BWPIARFWQZKAIA-FIBGUPNXSA-N |
SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid](/img/structure/B588502.png)

